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Compound of Interest

Compound Name: EILDV (human, bovine, rat)

Cat. No.: B608509 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the EILDV peptide's performance in living organisms (in vivo) versus

controlled laboratory settings (in vitro). The information is supported by experimental data to

highlight the peptide's activity as a potent inhibitor of VLA-4-mediated cell adhesion, a key

process in inflammatory responses.

The EILDV peptide, particularly in its cyclic form c(ILDV-NH(CH2)5CO), has demonstrated

significant potential as an anti-inflammatory agent. Its mechanism of action lies in its ability to

selectively inhibit the Very Late Antigen-4 (VLA-4) integrin, thereby interfering with the adhesion

of leukocytes to the vascular endothelium and subsequent migration into inflamed tissues. This

guide will delve into the quantitative and methodological details of its activity in both in vivo and

in vitro experimental models.

Data Presentation: In Vitro vs. In Vivo Potency
The following tables summarize the key quantitative data from studies evaluating the efficacy of

the cyclic EILDV peptide.

Table 1: In Vitro Activity of c(ILDV-NH(CH2)5CO)
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Parameter Cell Line Substrate IC50 (µM) Selectivity Reference

Inhibition of

Cell Adhesion

MOLT-4

(human T-

lymphoblastic

leukemia)

Human

Plasma

Fibronectin

3.6 ± 0.44

Selective for

VLA-4 over

VLA-5 and

LFA-1

[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of the peptide

required to inhibit 50% of the cell adhesion.

Table 2: In Vivo Activity of c(ILDV-NH(CH2)5CO) in Murine Models
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Animal
Model

Assay
Administr
ation

Dosage
Maximum
Inhibition
(%)

Comparis
on

Referenc
e

Balb/c

Mice

Ovalbumin-

induced

Delayed-

Type

Hypersensi

tivity (DTH)

Subcutane

ous

osmotic

mini-

pumps

0.1–10 mg

kg⁻¹ day⁻¹
~40

Similar to

anti-α₄

monoclonal

antibody

PS/2 (7.5

mg kg⁻¹

i.v.)

[1][2]

Balb/c

Mice

Oxazolone-

induced

Contact

Hypersensi

tivity

Subcutane

ous

osmotic

mini-

pumps

0.1–10 mg

kg⁻¹ day⁻¹

Not

specified
- [1][2]

Balb/c

Mice

Oxazolone-

induced

Contact

Hypersensi

tivity

(establishe

d

inflammatio

n)

Intravenou

s

1–10 mg

kg⁻¹

Reduction

in ear

swelling at

3h and 4h

post-dose

- [1][2]

Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using Graphviz (DOT language).

Caption: EILDV peptide inhibits VLA-4 mediated leukocyte adhesion.
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In Vitro Analysis In Vivo Analysis

1. Culture MOLT-4 Cells

2. Coat plates with Fibronectin

3. Add cells + c(ILDV) peptide

4. Quantify cell adhesion (IC50)

1. Sensitize Balb/c mice (e.g., Ovalbumin)

2. Administer c(ILDV) peptide (e.g., osmotic pump)

3. Challenge with antigen

4. Measure inflammatory response (e.g., ear swelling)

Click to download full resolution via product page

Caption: Workflow for in vitro and in vivo evaluation of EILDV peptide.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the summarized protocols for the key experiments cited.

In Vitro Cell Adhesion Assay
Cell Culture: Human T-lymphoblastic leukemia cells (MOLT-4) are cultured in appropriate

media.

Plate Preparation: 96-well plates are coated with human plasma fibronectin.

Peptide Preparation: The cyclic EILDV peptide, c(ILDV-NH(CH2)5CO), is dissolved in

dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture

medium.[1]
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Adhesion Assay: MOLT-4 cells are added to the fibronectin-coated wells in the presence of

varying concentrations of the c(ILDV-NH(CH2)5CO) peptide or a control.

Incubation: The plates are incubated to allow for cell adhesion.

Washing: Non-adherent cells are removed by washing.

Quantification: The number of adherent cells is quantified, typically using a colorimetric

assay. The results are used to calculate the IC50 value.

In Vivo Delayed-Type Hypersensitivity (DTH) Model
Animal Model: Balb/c mice are used for this study.

Sensitization: Mice are sensitized with an antigen, such as ovalbumin, emulsified in Freund's

complete adjuvant.

Peptide Administration: The c(ILDV-NH(CH2)5CO) peptide, dissolved in sterile saline, is

administered continuously via subcutaneously implanted osmotic mini-pumps over a period

of several days.[1]

Challenge: After the sensitization period, a challenge dose of the antigen is injected into the

ear pinna.

Measurement of Inflammation: The degree of inflammation is assessed by measuring the

increase in ear thickness at various time points after the challenge using a micrometer.

Data Analysis: The inhibition of the DTH response is calculated by comparing the ear

swelling in peptide-treated mice to that in control mice.

Comparison and Conclusion
The experimental data reveals a strong correlation between the in vitro and in vivo activities of

the cyclic EILDV peptide. The potent inhibition of VLA-4-mediated cell adhesion observed in

vitro translates to a significant anti-inflammatory effect in animal models of delayed-type

hypersensitivity. Notably, the in vivo efficacy of c(ILDV-NH(CH2)5CO) was comparable to that

of a monoclonal antibody targeting the α₄ integrin subunit, highlighting its potential as a

therapeutic agent.[1][2]
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The linear EILDV-containing peptide from the CS-1 fragment of fibronectin was found to be less

potent in vitro and, correspondingly, less effective in the in vivo DTH model.[1] This

underscores the importance of the cyclic structure for enhanced biological activity.

Furthermore, a cyclic peptide variant, c(ILDV-NH(CH2)2CO), which was inactive in vitro, also

showed no effect in the in vivo DTH model, confirming that the observed anti-inflammatory

effects are a direct result of VLA-4 inhibition.[1]

In conclusion, the validation of EILDV peptide activity demonstrates a clear and positive

relationship between its in vitro and in vivo performance. The robust data from both settings

strongly support the continued investigation of cyclic EILDV analogs as a promising therapeutic

strategy for inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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